molecular formula C7H16O B13619507 (2R)-5-methylhexan-2-ol

(2R)-5-methylhexan-2-ol

Cat. No.: B13619507
M. Wt: 116.20 g/mol
InChI Key: ZDVJGWXFXGJSIU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-5-Methylhexan-2-ol is an organic compound belonging to the class of secondary alcohols. It is characterized by a hydroxyl group (-OH) attached to the second carbon of a hexane chain, with a methyl group (-CH3) on the fifth carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) configuration specifies the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5-methylhexan-2-ol can be achieved through several methods:

    Reduction of Ketones: One common method involves the reduction of 5-methylhexan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperatures.

    Grignard Reaction: Another approach is the Grignard reaction, where 5-methylhexylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of the corresponding ketone using catalysts like palladium on carbon (Pd/C) under high pressure and temperature conditions. This method is efficient for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 5-methylhexan-2-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to 5-methylhexane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), forming 2-chloro-5-methylhexane or 2-bromo-5-methylhexane, respectively.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: 5-Methylhexan-2-one

    Reduction: 5-Methylhexane

    Substitution: 2-Chloro-5-methylhexane, 2-Bromo-5-methylhexane

Scientific Research Applications

(2R)-5-Methylhexan-2-ol has various applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity is crucial for studying stereochemistry and chiral catalysis.

    Biology: The compound serves as a model molecule for studying enzyme-catalyzed reactions involving secondary alcohols.

    Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: It is utilized in the production of fragrances and flavors due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of (2R)-5-methylhexan-2-ol depends on its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes like alcohol dehydrogenases, which catalyze its oxidation to the corresponding ketone. The pathways involved include:

    Enzymatic Oxidation: The hydroxyl group is oxidized to a carbonyl group, facilitated by cofactors like NAD+ or NADP+.

    Signal Transduction: In some cases, the compound may influence cellular signaling pathways by interacting with membrane receptors or intracellular proteins.

Comparison with Similar Compounds

(2R)-5-Methylhexan-2-ol can be compared with other similar secondary alcohols:

    (2S)-5-Methylhexan-2-ol: The enantiomer of this compound, differing only in the spatial arrangement of atoms.

    2-Hexanol: A secondary alcohol with a hydroxyl group on the second carbon but without the methyl group on the fifth carbon.

    2-Methyl-2-hexanol: A secondary alcohol with a methyl group on the second carbon, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific chiral configuration and the presence of the methyl group, which influences its reactivity and applications in stereoselective synthesis.

Properties

Molecular Formula

C7H16O

Molecular Weight

116.20 g/mol

IUPAC Name

(2R)-5-methylhexan-2-ol

InChI

InChI=1S/C7H16O/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3/t7-/m1/s1

InChI Key

ZDVJGWXFXGJSIU-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CCC(C)C)O

Canonical SMILES

CC(C)CCC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.